1-(Chloromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)bicyclo[1.1.1]pentane is an organic compound belonging to the bicyclic bridged compounds family. It is characterized by a highly strained three-dimensional structure, which consists of a bicyclo[1.1.1]pentane core with a chloromethyl group attached to one of the bridgehead carbons. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Chloromethyl)bicyclo[1.1.1]pentane typically involves the following methods:
Carbene Insertion: One of the most practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes.
Radical or Nucleophilic Addition: Another common method involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes.
Industrial Production: Industrial production methods often utilize photoredox catalysis and other advanced techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, it is prone to radical reactions, which can lead to the formation of various functionalized derivatives.
Scientific Research Applications
1-(Chloromethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and bioisosteres.
Biology and Medicine: The compound is used in drug discovery as a bioisostere for aromatic rings, internal alkynes, and tert-butyl groups, offering improved solubility, metabolic stability, and reduced non-specific binding.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)bicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing aromatic rings and other functional groups in drug molecules. This replacement enhances the three-dimensionality and saturation of the compounds, leading to improved pharmacokinetic properties, such as increased solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the structure of the compound it is replacing.
Comparison with Similar Compounds
1-(Chloromethyl)bicyclo[1.1.1]pentane is unique due to its highly strained bicyclic structure. Similar compounds include:
Bicyclo[1.1.1]pentane: The parent compound without the chloromethyl group, used as a bioisostere in drug design.
Higher Bicycloalkanes: Compounds with larger ring systems that offer similar three-dimensionality and bioisosteric properties.
Biological Activity
1-(Chloromethyl)bicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties, which allow it to serve as a bioisostere for various pharmacophores, particularly para-substituted aromatic rings. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Significance
The bicyclo[1.1.1]pentane framework is characterized by its rigid structure and ability to mimic the spatial arrangement of more traditional aromatic systems. This structural similarity enables it to engage with biological targets effectively while potentially improving metabolic stability and reducing toxicity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The compound's chloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other reactions that can modulate biological responses.
Key Mechanisms:
- Receptor Interaction : The compound can mimic the binding interactions of traditional ligands, influencing receptor activity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic pathways and affecting cellular responses.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives demonstrated that compounds featuring this scaffold could significantly reduce inflammation markers in vitro. For instance, one derivative was shown to inhibit NFκB activity by approximately 50% at low concentrations (IC50 in the picomolar range), indicating strong anti-inflammatory properties .
Compound | IC50 (pM) | Effect on NFκB Activity |
---|---|---|
BCP-sLXm 6a | <10 | 50% inhibition |
Control | N/A | No inhibition |
Drug Design Applications
The compound's utility as a bioisostere has been highlighted in various drug discovery efforts. For example, replacing traditional phenyl groups with bicyclo[1.1.1]pentane structures has improved the pharmacokinetic profiles of several drug candidates by enhancing metabolic stability and reducing susceptibility to hydrolysis .
Research Findings
Recent advancements in synthesizing bicyclo[1.1.1]pentanes have facilitated their incorporation into drug design frameworks. A notable study reported the successful synthesis of multiple derivatives that exhibited promising biological activities across different assays, showcasing their versatility as building blocks for therapeutic agents .
Properties
Molecular Formula |
C6H9Cl |
---|---|
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-(chloromethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H9Cl/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 |
InChI Key |
QOHOEFFTETZUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CCl |
Origin of Product |
United States |
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